Cas no 866018-51-1 (2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide)

2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide is a specialized organic compound. It exhibits notable structural stability and unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of a thiazole ring and chlorophenyl group contributes to its selective reactivity and bioactivity. This compound is highly regarded for its potential applications in drug discovery and development.
2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide structure
866018-51-1 structure
商品名:2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide
CAS番号:866018-51-1
MF:C17H14Cl2N2O2S2
メガワット:413.341259479523
CID:6783639
PubChem ID:1477986

2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 4W-0250
    • 2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzene-1-sulfonamide
    • 2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide
    • AKOS005093404
    • 866018-51-1
    • 2-chloro-N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzenesulfonamide
    • インチ: 1S/C17H14Cl2N2O2S2/c1-11-15(24-17(21-11)12-6-8-13(18)9-7-12)10-20-25(22,23)16-5-3-2-4-14(16)19/h2-9,20H,10H2,1H3
    • InChIKey: IQKFSVNXIOQCFP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1S(NCC1=C(C)N=C(C2C=CC(=CC=2)Cl)S1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 411.9873754g/mol
  • どういたいしつりょう: 411.9873754g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 535
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 95.7Ų

2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634078-5mg
2-Chloro-N-((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide
866018-51-1 98%
5mg
¥661.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634078-25mg
2-Chloro-N-((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide
866018-51-1 98%
25mg
¥1375.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634078-2mg
2-Chloro-N-((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide
866018-51-1 98%
2mg
¥619.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634078-1mg
2-Chloro-N-((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide
866018-51-1 98%
1mg
¥428.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634078-20mg
2-Chloro-N-((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide
866018-51-1 98%
20mg
¥1264.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634078-10mg
2-Chloro-N-((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide
866018-51-1 98%
10mg
¥800.00 2024-04-28

2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide 関連文献

2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamideに関する追加情報

Introduction to 2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide (CAS No. 866018-51-1) and Its Emerging Applications in Chemical Biology

The compound 2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide, identified by its CAS number 866018-51-1, represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural features and promising biological activities, making it a valuable candidate for further exploration in drug discovery and therapeutic development.

At the core of this compound's molecular architecture lies a benzenesulfonamide moiety, which is well-documented for its role in modulating various biological pathways. The presence of a chloro substituent at the 2-position of the benzene ring introduces additional electronic and steric effects, enhancing the compound's potential for interactions with biological targets. Furthermore, the incorporation of a 1,3-thiazole ring system, coupled with a 4-methyl group, contributes to its distinct pharmacophoric properties, enabling selective binding to key enzymes and receptors.

Recent studies have highlighted the therapeutic potential of sulfonamide derivatives in addressing a range of diseases, including cancer, inflammation, and infectious disorders. The 1,3-thiazole scaffold, in particular, has been extensively studied for its antimicrobial and anti-inflammatory properties. By combining this scaffold with the benzenesulfonamide moiety, researchers have engineered molecules that exhibit enhanced bioavailability and target specificity. This synergistic approach has led to the discovery of novel compounds with improved pharmacokinetic profiles.

The cas no866018-51-1 identifier ensures precise chemical characterization and regulatory compliance, facilitating its use in both academic and industrial research settings. The compound's synthesis involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to construct the complex heterocyclic framework efficiently.

In the realm of drug discovery, computational modeling and high-throughput screening (HTS) have played pivotal roles in identifying promising candidates like 2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide. Molecular docking studies have revealed that this compound interacts with several key targets implicated in diseases such as cancer and neurodegeneration. The chloro substituent at the benzene ring appears to modulate binding affinity by influencing electronic distributions across the molecule.

One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes involved in cell proliferation and survival pathways. Preliminary in vitro assays have demonstrated that derivatives of this class exhibit inhibitory activity against kinases and other enzymes critical for tumor growth. These findings align with recent advancements in targeted therapy, where small molecules are designed to disrupt specific signaling cascades dysregulated in diseased states.

The structural versatility of 2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide also allows for modifications that can fine-tune its biological activity. Researchers are exploring analogs with altered substitution patterns to optimize potency while minimizing off-target effects. Such modifications are essential for developing drugs with improved safety profiles suitable for clinical translation.

Furthermore, the compound's solubility characteristics have been optimized through structural modifications to enhance bioavailability. Poor solubility remains a significant barrier in drug development, but strategies such as incorporating polar functional groups or salt formation have been effective in improving dissolution rates. These efforts ensure that the compound can be effectively delivered systemically or topically depending on therapeutic needs.

Emerging evidence also suggests that sulfonamide derivatives may possess immunomodulatory properties. The ability to modulate immune responses is particularly relevant in autoimmune diseases and cancer immunotherapy. Preclinical studies are underway to evaluate whether cas no866018-51-1 or its derivatives can influence immune cell function by interacting with receptors or enzymes involved in immune signaling pathways.

The synthesis and characterization of this compound adhere to stringent quality control measures to ensure reproducibility across different research groups. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to confirm molecular structure and purity. These methods provide critical data for understanding how structural features influence biological activity.

In conclusion,2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide (CAS No. 866018-51-1) represents a promising lead compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features combined with preliminary biological activity make it an attractive candidate for further investigation into novel therapeutic interventions for various diseases.

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